头孢地尼杂质 A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

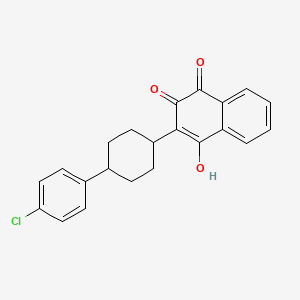

Cefdinir Impurity A is a synthetic compound that is used as an active pharmaceutical ingredient in certain drugs. It is a metabolite of Cefdinir, a semi-synthetic cephalosporin antibiotic. Cefdinir Impurity A is a major impurity of Cefdinir and is a major concern for drug manufacturers and regulatory agencies.

科学研究应用

Method Development in Chromatography

Researchers utilize Cefdinir Impurity A to develop and refine chromatographic methods. This includes optimizing conditions for the separation and detection of impurities in cephalosporin antibiotics .

Impurity Profiling

Cefdinir Impurity A serves as a reference compound in impurity profiling, which is essential for understanding the degradation pathways and the synthesis process of cephalosporins. This helps in identifying potential impurities that could affect drug safety and efficacy .

Stress Testing

Stress testing is performed to assess the stability of pharmaceuticals. Cefdinir Impurity A is used in stress tests designed based on the degradation mechanism of cephalosporins, aiding in the evaluation of the drug’s shelf life and storage conditions .

Regulatory Compliance

Cefdinir Impurity A is used to comply with regulatory requirements. The identification and quantification of impurities are mandated by international guidelines such as the ICH, ensuring that new drugs are safe for consumption .

Educational and Training Purposes

In academic settings, Cefdinir Impurity A is used for educational purposes. It provides a practical example for students learning about drug synthesis, impurity analysis, and pharmaceutical regulations .

作用机制

Target of Action

Cefdinir Impurity A, like other cephalosporins, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is vital for the survival and growth of bacteria .

Mode of Action

The interaction of Cefdinir Impurity A with its targets leads to significant changes in the bacterial cell. By binding to the penicillin-binding proteins, it inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition disrupts the cell wall biosynthesis, leading to the weakening of the bacterial cell wall .

Biochemical Pathways

The affected biochemical pathway primarily involves the synthesis of the bacterial cell wall. The disruption in the peptidoglycan layer of the cell wall caused by Cefdinir Impurity A affects the integrity of the bacterial cell wall, leading to cell lysis . This results in the death of the bacteria, thereby helping in the treatment of bacterial infections .

Pharmacokinetics

The mean plasma elimination half-life of Cefdinir Impurity A is approximately 1.7 (±0.6) hours . The bioavailability of Cefdinir Impurity A is dose-dependent, with maximal plasma concentrations occurring 2 to 4 hours post-dose .

Result of Action

The primary result of the action of Cefdinir Impurity A is the death of susceptible bacteria. By inhibiting the synthesis of the bacterial cell wall, it causes cell lysis, leading to the death of the bacteria . This makes it effective against a variety of bacterial infections.

Action Environment

The action, efficacy, and stability of Cefdinir Impurity A can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability and activity of Cefdinir Impurity A . Furthermore, the presence of beta-lactamase enzymes in the environment can impact the effectiveness of Cefdinir Impurity A, as these enzymes can inactivate cephalosporins . Cefdinir impurity a is effective against organisms that produce beta-lactamase enzymes due to its chemical structure .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Cefdinir Impurity A involves the conversion of 7-amino-3-vinyl-3-cephem-4-carboxylic acid to the desired impurity through a series of chemical reactions.", "Starting Materials": [ "7-amino-3-vinyl-3-cephem-4-carboxylic acid", "Sodium nitrite", "Hydrochloric acid", "Sodium nitrate", "Sodium hydroxide", "Sodium dithionite", "Acetic acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 7-amino-3-vinyl-3-cephem-4-carboxylic acid in water and add sodium nitrite and hydrochloric acid to the solution. Stir the mixture at room temperature for 30 minutes.", "Step 2: Add sodium nitrate to the reaction mixture and stir for an additional 30 minutes.", "Step 3: Add sodium hydroxide to the reaction mixture to adjust the pH to 9-10.", "Step 4: Add sodium dithionite to the reaction mixture and stir for 30 minutes.", "Step 5: Acidify the reaction mixture with hydrochloric acid and extract the impurity with ethyl acetate.", "Step 6: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 7: Concentrate the organic layer under reduced pressure and dissolve the residue in acetic acid.", "Step 8: Add ethanol to the solution and stir for 30 minutes.", "Step 9: Filter the precipitated impurity and wash with ethanol.", "Step 10: Dry the impurity under vacuum to obtain Cefdinir Impurity A." ] } | |

CAS 编号 |

1450758-21-0 |

产品名称 |

Cefdinir Impurity A |

分子式 |

C5H6N4O2S |

分子量 |

186.19 |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetamide; Cefdinir Impurity A |

产品来源 |

United States |

Q & A

Q1: What is Cefdinir Impurity A and what is its significance?

A1: Cefdinir Impurity A refers to a mixture of four isomers identified as cefdinir open ring lactones a, b, c, and d. [] This impurity is found in Cefdinir, a semi-synthetic, broad-spectrum cephalosporin antibiotic. [] Monitoring impurities like Cefdinir Impurity A is crucial during drug development and manufacturing to ensure the safety and efficacy of the final product. The research paper provides a detailed analysis of Cefdinir and its related impurities, including their relative retention times and acceptable thresholds according to regulatory standards. []

Q2: What is the acceptable limit for Cefdinir Impurity A in Cefdinir drug substance?

A2: The sum of the four isomers that constitute Cefdinir Impurity A should not exceed 3.3%. [] This limit ensures that the impurity levels remain within acceptable ranges, minimizing the risk of potential adverse effects and maintaining the drug's quality and effectiveness. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

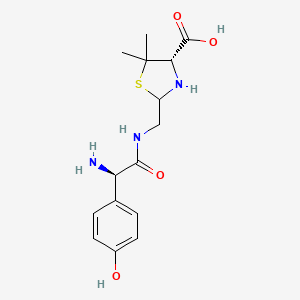

![2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B601220.png)